molecular formula C13H24N2O2 B2670966 Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate CAS No. 1784890-76-1

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate

Cat. No.: B2670966
CAS No.: 1784890-76-1
M. Wt: 240.347
InChI Key: DZFMDUYIUJQKRM-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, an amino group, and a cyclopropyl group attached to a piperidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its absorption and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the cyclopropyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar to the previous compound but with a hydrazino group.

Uniqueness

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new pharmaceuticals and specialty chemicals with specific biological activities and industrial applications .

Properties

IUPAC Name

tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(14)8-11(15)9-4-5-9/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMDUYIUJQKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784890-76-1
Record name tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate
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